molecular formula C18H19N B1303065 4-(Diphenylmethylene)piperidine CAS No. 50706-57-5

4-(Diphenylmethylene)piperidine

Cat. No.: B1303065
CAS No.: 50706-57-5
M. Wt: 249.3 g/mol
InChI Key: UNPKOFGAQOEDMF-UHFFFAOYSA-N
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Description

4-(Diphenylmethylene)piperidine is an organic compound with the molecular formula C18H19N. It features a piperidine ring substituted with a diphenylmethylene group.

Chemical Reactions Analysis

4-(Diphenylmethylene)piperidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Therapeutic Potential

4-(Diphenylmethylene)piperidine has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Studies have indicated that derivatives of this compound may have applications as antihistamines and antiallergy agents, providing relief from symptoms associated with allergies and other conditions . Additionally, it has been noted for its potential use in treating movement disorders, such as Parkinson's disease, where it may alleviate symptoms caused by drug-induced movement disorders .

The compound exhibits significant interactions with various receptors and enzymes. It has been explored for its binding affinity with serotonin receptors, which are crucial targets for drugs aimed at treating depression and anxiety disorders . The structural similarity to known pharmacological agents suggests that this compound could be a lead compound for developing new medications targeting multiple G protein-coupled receptors (GPCRs) involved in complex disorders .

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex compounds. Its ability to undergo various chemical reactions makes it suitable for developing novel pharmaceuticals and other chemical entities. The compound's unique structure allows chemists to modify it further to enhance its biological activity or tailor its properties for specific applications.

Industrial Applications

Beyond medicinal uses, this compound is also utilized in the development of new materials and as a precursor in the synthesis of valuable chemicals within industrial settings. Its versatility is attributed to the presence of both piperidine and diphenylmethylene moieties, which can participate in diverse chemical reactions.

Interaction Studies

Research has focused on understanding the interaction profiles of this compound with various biological targets. Notably, studies have shown its potential to modulate brain endocannabinoid levels, leading to behavioral effects that could be beneficial in treating anxiety and mood disorders .

Case Studies

Several case studies highlight the pharmacological efficacy of derivatives of this compound:

  • Case Study 1 : A derivative demonstrated promising selectivity for monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism, suggesting potential applications in pain management and neuroprotection .
  • Case Study 2 : Compounds based on this scaffold exhibited antiemetic properties, showcasing their utility in managing nausea and vomiting associated with chemotherapy .

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal Chemistry Potential treatment for neurological disorders and antihistamine applicationsParkinson's disease treatment
Chemical Synthesis Building block for synthesizing complex moleculesIntermediate in pharmaceutical development
Industrial Use Development of new materials and valuable chemicalsPrecursor in industrial synthesis
Pharmacological Studies Interaction with various receptors; modulation of endocannabinoid levelsSelectivity for MAGL , antiemetic properties

Comparison with Similar Compounds

4-(Diphenylmethylene)piperidine is part of a broader class of organic compounds featuring a piperidine ring substituted with various groups. Similar compounds include:

Biological Activity

4-(Diphenylmethylene)piperidine, a piperidine derivative, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring substituted with a diphenylmethylene group. Its molecular formula is C19_{19}H20_{20}N, and it has a molecular weight of approximately 270.37 g/mol. The structural formula can be represented as follows:

C19H20N\text{C}_{19}\text{H}_{20}\text{N}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that this compound may inhibit specific enzymes by binding to their active sites or altering their conformations, thereby affecting numerous biochemical pathways and cellular processes .

Target Proteins

  • Enzymes: The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and neurodegenerative diseases.
  • Receptors: It may also interact with neurotransmitter receptors, influencing central nervous system functions.

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity: Some derivatives have demonstrated antibacterial properties.
  • Anticancer Potential: In vitro studies suggest that this compound can inhibit tumor cell proliferation by inducing apoptosis through various signaling pathways .
  • CNS Effects: Its interaction with neurotransmitter systems indicates potential applications in treating psychiatric disorders.

Case Studies

  • Anticancer Activity:
    A study evaluated the effects of this compound on cancer cell lines. Results indicated significant inhibition of cell growth in breast cancer cells, with IC50 values demonstrating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Effects:
    Another investigation assessed the antimicrobial properties of the compound against several bacterial strains. The findings revealed that certain derivatives exhibited notable antibacterial effects, suggesting potential for development as antimicrobial agents.
  • Neuropharmacological Effects:
    Research focused on the compound's effects on neurotransmitter receptors showed that it modulates serotonin and dopamine pathways, which could be beneficial in treating mood disorders .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits antibacterial properties
AnticancerInhibits tumor cell growth
CNS ModulationAffects serotonin and dopamine receptors

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Diphenylmethylene)piperidine, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via acid-catalyzed dehydration of diphenyl(piperidin-4-yl)methanol using trifluoroacetic acid (TFA) . A second method involves alkylation of intermediates with methyl iodide under reflux conditions in acetonitrile with NaI and Na₂CO₃ to form quaternary ammonium salts (e.g., compound 16 ) . For derivatives like compound 15 , coupling this compound with nitrile intermediates (e.g., 22b ) via method B (flash chromatography, 0–25% EtOAc in DCM) yields the target product with purification by recrystallization (MeOH/Et₂O) . Key factors include temperature control (reflux at 90°C) and stoichiometric precision to avoid side reactions.

Q. Which analytical techniques are validated for purity assessment and structural elucidation of this compound derivatives?

Reverse-phase HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol (65:35) is recommended for assay validation . Nuclear Magnetic Resonance (¹H NMR in CDCl₃ or CH₃OH-d₄) and mass spectrometry (ESI m/z) are critical for confirming structural integrity, as demonstrated for compound 15 (¹H NMR δ 1.80–7.47; MS m/z 483.9 [M+H]⁺) . Impurity profiling via chromatographic methods (e.g., ≤0.8% total impurities) ensures compliance with pharmacopeial standards .

Q. What are the primary intermediates and derivatives of this compound in medicinal chemistry?

Key intermediates include quaternary ammonium salts (e.g., 16 ) synthesized via piperidine nitrogen methylation , and carboxylic acid derivatives (e.g., 20 ) generated by NaOH-mediated ester hydrolysis . Derivatives like 15 and 19 are explored as nonpeptidergic ligands for viral receptors (e.g., US28) and chemokine receptors (e.g., CCR1) .

Advanced Research Questions

Q. How does the diphenylmethylene moiety influence ligand-receptor binding affinity and selectivity?

The bulky diphenylmethylene group in compound 15 reduces affinity for the human cytomegalovirus receptor US28 (IC₅₀ > 10 μM) but enhances selectivity for CCR1 (6-fold increase in binding affinity) . This highlights divergent structure-activity relationships (SAR) across receptors: steric hindrance from the diphenylmethylene group disrupts US28 binding, while hydrophobic interactions favor CCR1 selectivity.

Q. What experimental challenges arise in optimizing piperidine-based ligands for receptor selectivity?

Methylation of the piperidine nitrogen (e.g., compound 16 ) abolishes US28 binding but enhances CCR1 affinity, indicating receptor-specific SAR . Challenges include balancing steric effects with electronic properties (e.g., dipole moments) and avoiding over-functionalization, which may reduce metabolic stability. For example, replacing phenyl rings with hydrophilic groups (e.g., carbonyl or hydroxyl in compounds 27 , 31 ) alters potency unpredictably .

Q. How do structural modifications to the piperidine scaffold impact pharmacological profiles?

  • Lipophilicity and Aromaticity : Derivatives like 10-(diphenylmethylene)-4-azatricyclo decene dione exhibit antiviral activity linked to high lipophilicity (logP > 4) and aromatic π-stacking .
  • Quaternary Ammonium Salts : Compound 16 shows no inositol phosphate signaling inhibition in US28, underscoring the role of charge distribution in functional antagonism .
  • Steric Effects : Substituents at the piperidine 4-position (e.g., diphenylacetonitrile in 15 ) reduce conformational flexibility, impacting receptor docking .

Q. Methodological Recommendations

  • Synthetic Design : Prioritize modular approaches (e.g., late-stage functionalization) to explore SAR efficiently .
  • Analytical Workflow : Combine HPLC for purity with ¹H NMR/MS for structural validation to mitigate batch variability .
  • Biological Assays : Use displacement assays (e.g., [¹²⁵I]CCL5 for US28) and functional readouts (e.g., [³H]inositol phosphate for signaling) to dissect receptor-specific effects .

Properties

IUPAC Name

4-benzhydrylidenepiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,19H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPKOFGAQOEDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376291
Record name 4-(diphenylmethylene)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50706-57-5
Record name 4-(diphenylmethylene)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydroxide (15.85 g, 396 mmol) in water (30 mL) was added to the carbamate 1-ethoxycarbonyl 4-(diphenylmethylidene)piperidine 19 (11.47 g, 35.7 mmol) dissolved in ethanol (150 mL). The mixture was heated at reflux overnight. The reaction mixture was cooled to room temperature was then partitioned between water (100 mL) and ethyl acetate (150 mL). The mixture was stirred to dissolve the solid and the layers were separated. The organic layer was washed with brine (100 mL) and the separate aqueous layers were extracted with ethyl acetate (100 mL). The combined organic layers were dried with Na2SO4, filtered, and concentrated. The yellow oil was dried by high vacuum to give 6.7 g (75%) of 20 as a yellow-white waxy solid. 1H NMR was used to confirm the structure of the product. (Amine 22 was similarly prepared.)
Quantity
15.85 g
Type
reactant
Reaction Step One
Name
carbamate 1-ethoxycarbonyl 4-(diphenylmethylidene)piperidine
Quantity
11.47 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Yield
75%

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-(Diphenylmethylene)piperidine
4-(Diphenylmethylene)piperidine
4-(Diphenylmethylene)piperidine
4-(Diphenylmethylene)piperidine
4-(Diphenylmethylene)piperidine
4-(Diphenylmethylene)piperidine

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